3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene is an organobromine compound that features a thiophene ring substituted with a bromine atom and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) in the absence of benzoyl peroxide to achieve bromination . The cyclopropyl group can be introduced via a reaction with cyclopropylmethyl bromide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the cyclopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include de-brominated thiophenes and modified cyclopropyl derivatives.
Scientific Research Applications
3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the thiophene ring can participate in various binding interactions, influencing the activity of the target molecules. The cyclopropyl group can also affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: A similar compound with a bromine atom and a methyl group on the thiophene ring.
3-Bromo-2-(bromomethyl)thiophene: Another similar compound with two bromine atoms on the thiophene ring.
Uniqueness
3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both a cyclopropyl group and bromine atoms, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H10Br2S |
---|---|
Molecular Weight |
310.05 g/mol |
IUPAC Name |
3-bromo-2-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10Br2S/c10-6-9(2-3-9)5-8-7(11)1-4-12-8/h1,4H,2-3,5-6H2 |
InChI Key |
VSYRECFZBFVVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CS2)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.